5-Amino-2-(((3-carboxy-4-chlorophenyl)amino)sulphonyl)benzoic acid
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Overview
Description
5-Amino-2-(((3-carboxy-4-chlorophenyl)amino)sulphonyl)benzoic acid is an organic compound with the molecular formula C14H11ClN2O6S It is known for its complex structure, which includes amino, carboxy, and sulphonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(((3-carboxy-4-chlorophenyl)amino)sulphonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the sulphonation of a benzoic acid derivative followed by amination and chlorination steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under specific conditions. The process may include steps such as crystallization, filtration, and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(((3-carboxy-4-chlorophenyl)amino)sulphonyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
5-Amino-2-(((3-carboxy-4-chlorophenyl)amino)sulphonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(((3-carboxy-4-chlorophenyl)amino)sulphonyl)benzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to proteins, thereby affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-chlorobenzoic acid
- 5-Sulphamoyl-2-aminobenzoic acid
- 3-Carboxy-4-chlorophenylamine
Uniqueness
Compared to similar compounds, 5-Amino-2-(((3-carboxy-4-chlorophenyl)amino)sulphonyl)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
94291-74-4 |
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Molecular Formula |
C14H11ClN2O6S |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
5-amino-2-[(3-carboxy-4-chlorophenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H11ClN2O6S/c15-11-3-2-8(6-9(11)13(18)19)17-24(22,23)12-4-1-7(16)5-10(12)14(20)21/h1-6,17H,16H2,(H,18,19)(H,20,21) |
InChI Key |
KDEWKZQOXQFHLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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